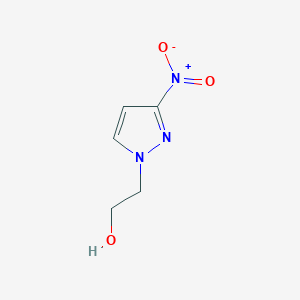

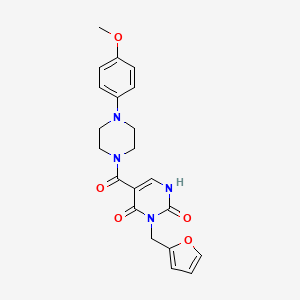

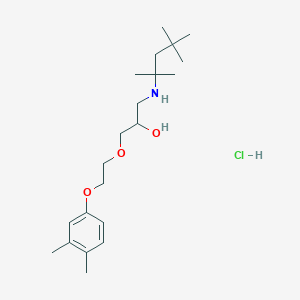

2-(3-nitro-1H-pyrazol-1-yl)ethanol

Overview

Description

2-(3-Nitro-1H-pyrazol-1-yl)ethanol (2-NPE) is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology. It has been studied extensively in recent years due to its potential use in the development of new drugs and treatments.

Scientific Research Applications

Coordination Chemistry and Metal Complex Formation

Study of Coordination Behaviour : The coordination behavior of pyrazole derivatives, including those similar to 2-(3-nitro-1H-pyrazol-1-yl)ethanol, has been extensively studied. For instance, the reactivity of pyrazole ligands against metals like Pd(II), Zn(II), and Cu(II) leads to the formation of complexes with diverse geometries and nuclearity. These complexes have been characterized by analytical, spectroscopic methods, and single-crystal X-ray diffraction, providing insights into their potential applications in catalysis and material science (Muñoz et al., 2011).

Synthetic Methodologies for Bioactive Compounds

Development of Potent Bioactive Compounds : Pyrazole derivatives have been synthesized as intermediates for bioactive compounds. A general approach for assembling polysubstituted pyrazoles and isoxazoles has been developed, leading to compounds with potential biological activity. Such methodologies allow for the transformation of the alcohol moiety in pyrazole derivatives into ethylamines, offering a pathway to synthesize derivatives of antitumor alkaloids and other potent bioactive compounds (Chagarovskiy et al., 2016).

New Materials with Unique Properties

Antibacterial Activity and Material Synthesis : Pyrazole derivatives have been synthesized with significant antibacterial activity. An example includes the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, demonstrating strong potency against bacterial strains. Such research indicates the potential of pyrazole derivatives in developing new antibacterial agents (Kerru et al., 2020).

Synthesis of Complexes for Catalytic Applications : Pyrazole derivatives are used in the synthesis of metal complexes that serve as catalysts. For instance, iron, cobalt, nickel, and palladium complexes synthesized using pyrazole ligands have been evaluated as ethylene oligomerization catalysts. These studies highlight the role of pyrazole derivatives in catalysis and their potential in industrial applications (Ainooson et al., 2011).

Future Directions

Pyrazole compounds, including “2-(3-nitro-1H-pyrazol-1-yl)ethanol”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can serve as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXOQNWQSFRXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)

![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)

![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)